molecular formula C21H25N3O2 B11084224 N-[4-(dimethylamino)phenyl]-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide

N-[4-(dimethylamino)phenyl]-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11084224
M. Wt: 351.4 g/mol
InChI Key: ZJHKMZCCWVSSMH-UHFFFAOYSA-N
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Description

N-[4-(dimethylamino)phenyl]-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with a unique structure that includes a pyrrolidine ring, dimethylamino groups, and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dimethylamino)phenyl]-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 4-(dimethylamino)benzaldehyde with 3,4-dimethylphenylacetic acid in the presence of a suitable catalyst to form an intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylamino)phenyl]-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-[4-(dimethylamino)phenyl]-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(dimethylamino)phenyl]-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include modulation of signal transduction pathways, alteration of gene expression, and interference with metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(dimethylamino)phenyl]-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to its specific structural features, such as the combination of a pyrrolidine ring with dimethylamino and carboxamide groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C21H25N3O2

Molecular Weight

351.4 g/mol

IUPAC Name

N-[4-(dimethylamino)phenyl]-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C21H25N3O2/c1-14-5-8-19(11-15(14)2)24-13-16(12-20(24)25)21(26)22-17-6-9-18(10-7-17)23(3)4/h5-11,16H,12-13H2,1-4H3,(H,22,26)

InChI Key

ZJHKMZCCWVSSMH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)N(C)C)C

Origin of Product

United States

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